REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([F:13])([F:12])[CH2:7][CH2:6][CH2:5]2.P([O-])(O)(O)=[O:15].[K+].O.O.O.O.O.O.O.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[Mn]([O-])(=O)(=O)=O.[K+]>C(O)(C)(C)C.O.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([C:8]([F:12])([F:13])[CH2:7][CH2:6][C:5]2=[O:15])=[CH:10][CH:11]=1 |f:1.2,3.4.5.6.7.8.9.10.11.12.13,14.15|
|
Name
|
6-bromo-1,1-difluoro-1,2,3,4-tetrahydro-naphthalene
|
Quantity
|
691 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCCC(C2=CC1)(F)F
|
Name
|
potassium dihydrogenphosphate
|
Quantity
|
769 mg
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Name
|
sodium phosphate heptahydrate
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
WASH
|
Details
|
washed with water (10 ml) and brine (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 80:20 as the eluent
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(CCC(C2=C1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 515 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |